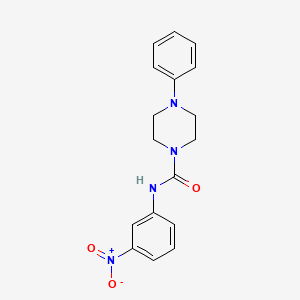
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as DPEFA and has been synthesized through different methods. The aim of
Wirkmechanismus
The mechanism of action of DPEFA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various biological pathways. Studies have shown that DPEFA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. DPEFA has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
DPEFA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and analgesic effects. Studies have shown that DPEFA can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). DPEFA has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, DPEFA has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPEFA is its potential as a building block for the synthesis of new materials. DPEFA can be modified to introduce different functional groups, which can be used to tune the properties of the resulting materials. Another advantage of DPEFA is its potential as a drug candidate for the treatment of cancer and other diseases. However, one of the limitations of DPEFA is its low solubility in water, which can make it difficult to work with in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on DPEFA. One direction is the development of new synthetic methods for DPEFA and its derivatives. Another direction is the study of the mechanism of action of DPEFA and its effects on various biological pathways. Additionally, research can focus on the development of new materials based on DPEFA and the evaluation of their properties. Finally, research can focus on the development of DPEFA as a drug candidate for the treatment of cancer and other diseases.
Conclusion
In conclusion, DPEFA is a compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DPEFA can be synthesized using different methods, and its mechanism of action and effects on various biological pathways are still being studied. DPEFA has various advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
DPEFA can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 3-(furan-2-yl)acrylic acid with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine in the presence of a base and a coupling reagent. The multi-step synthesis method involves the reaction of 3-(furan-2-yl)acrylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
DPEFA has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DPEFA has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, DPEFA has been studied for its mechanism of action and its effects on various biological pathways. In materials science, DPEFA has been studied for its potential as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-20(17-7-4-3-5-8-17)16(2)23(22-15)13-12-21-19(24)11-10-18-9-6-14-25-18/h3-11,14H,12-13H2,1-2H3,(H,21,24)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUMEQUGDVMPMX-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CO2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CO2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)


![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)


![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)
